molecular formula C18H29N5O4 B13680575 N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide

N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide

Katalognummer: B13680575
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: CTQPCYKWIHTDHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide is a complex organic compound that features a pyridine ring substituted with various functional groups. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide typically involves multiple steps. The process begins with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc-protected intermediates are then subjected to various reactions, including amination, reduction, and esterification, to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, sodium hydroxide for deprotection, and various organic solvents like tetrahydrofuran (THF) and dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials

Wirkmechanismus

The mechanism of action of N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The methoxy and pyridyl groups contribute to its binding affinity and specificity towards target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[5-Amino-2-[2-[Boc-(methyl)amino]ethyl

Eigenschaften

Molekularformel

C18H29N5O4

Molekulargewicht

379.5 g/mol

IUPAC-Name

tert-butyl N-[2-[[5-amino-6-methoxy-3-(prop-2-enoylamino)pyridin-2-yl]-methylamino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C18H29N5O4/c1-8-14(24)20-13-11-12(19)16(26-7)21-15(13)22(5)9-10-23(6)17(25)27-18(2,3)4/h8,11H,1,9-10,19H2,2-7H3,(H,20,24)

InChI-Schlüssel

CTQPCYKWIHTDHA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C1=C(C=C(C(=N1)OC)N)NC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.